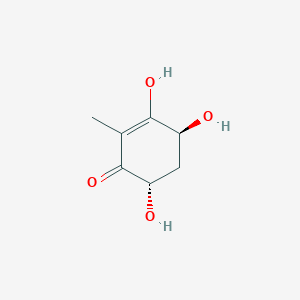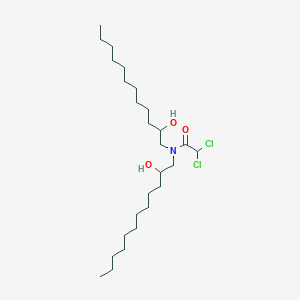![molecular formula C17H16N2O2 B14515662 Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate CAS No. 62513-31-9](/img/structure/B14515662.png)
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a benzimidazole ring fused with a benzene ring and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then alkylated with methyl iodide to introduce the methyl group. The resulting compound is then esterified with methyl benzoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal triflates or sulfamic acid may be employed to facilitate the reactions .
化学反应分析
Types of Reactions
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
科学研究应用
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate involves its interaction with biological macromolecules. The benzimidazole ring can bind to DNA, interfering with its replication and transcription processes. This binding can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methyl 1H-benzimidazole-2-carboxylate: A similar compound with a carboxylate group instead of a benzoate ester.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine: A derivative with an ethanamine group.
Uniqueness
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the benzoate ester can enhance its ability to penetrate cell membranes, making it more effective in biological applications compared to simpler benzimidazole derivatives .
属性
CAS 编号 |
62513-31-9 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
methyl 2-[(1-methylbenzimidazol-2-yl)methyl]benzoate |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-14(15)18-16(19)11-12-7-3-4-8-13(12)17(20)21-2/h3-10H,11H2,1-2H3 |
InChI 键 |
FRZLJIMSOWWCTJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


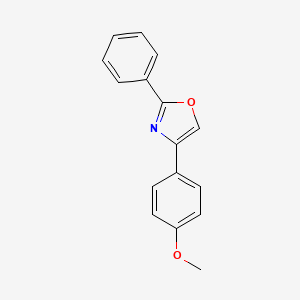
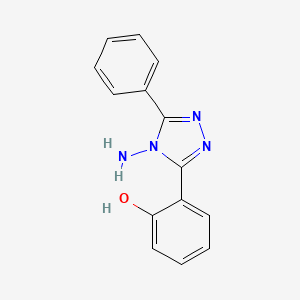

![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

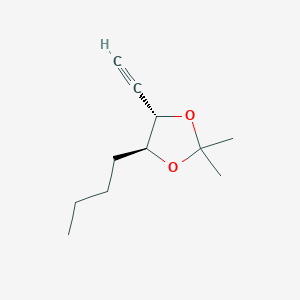
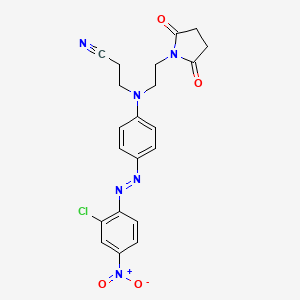
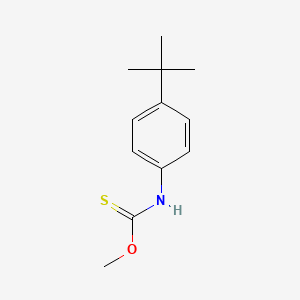
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
